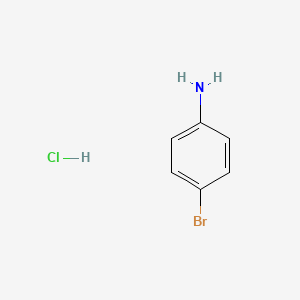

Benzenamine, 4-bromo-, hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromoaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZVXONHRZDFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883510 | |

| Record name | Benzenamine, 4-bromo-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-19-1 | |

| Record name | Benzenamine, 4-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-bromo-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Benzenamine, 4-bromo-, hydrochloride

The traditional routes to synthesize 4-bromoaniline (B143363), the precursor to its hydrochloride salt, primarily involve electrophilic aromatic substitution on aniline (B41778) or reduction of a substituted nitrobenzene (B124822). The final step to obtain the target compound involves the treatment of the synthesized 4-bromoaniline with hydrochloric acid. youtube.com

Bromination of Aniline and its Derivatives

Direct bromination of aniline is often impractical for the selective synthesis of 4-bromoaniline. The strong activating nature of the amino group leads to polysubstitution, yielding 2,4,6-tribromoaniline (B120722). ambeed.com To achieve monosubstitution at the para position, the reactivity of the amino group must be moderated. This is typically accomplished by protecting the amino group, most commonly through acetylation.

The protection of aniline is achieved by reacting it with acetic anhydride (B1165640) or acetyl chloride to form acetanilide (B955). ketonepharma.comdoubtnut.com This amide is still an ortho-para director, but the bulky acetyl group sterically hinders the ortho positions, and the delocalization of the nitrogen lone pair into the acetyl group reduces the ring's activation. ambeed.com This directs the incoming electrophile, bromine, preferentially to the para position. The bromination of acetanilide is carried out using bromine in a solvent like acetic acid. researchgate.net

Following the regioselective bromination, the acetyl protecting group is removed by acid or base hydrolysis to yield 4-bromoaniline. doubtnut.comresearchgate.net The subsequent treatment with hydrochloric acid affords the final product, Benzenamine, 4-bromo-, hydrochloride. youtube.com

A summary of this multi-step synthesis is presented below:

Table 1: Conventional Multi-Step Synthesis of 4-Bromoaniline from Aniline| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Protection | Acetic anhydride or Acetyl chloride | To reduce the activating effect of the amino group and prevent polysubstitution. ambeed.comdoubtnut.com |

| 2 | Bromination | Bromine in acetic acid | To regioselectively introduce a bromine atom at the para position. researchgate.net |

Reduction Strategies for Bromonitrobenzenes

An alternative established pathway involves the reduction of 4-bromonitrobenzene. This method benefits from the nitro group's meta-directing and deactivating nature, which allows for the selective bromination of nitrobenzene to yield the desired 4-bromonitrobenzene precursor, avoiding polysubstitution issues seen with aniline.

The reduction of the nitro group to an amino group can be achieved through various methods. A common and cost-effective approach is the use of a metal, such as iron powder, in an acidic medium. ketonepharma.com This heterogeneous reaction efficiently converts 4-bromonitrobenzene into 4-bromoaniline. Another reported method utilizes hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of an iron oxide catalyst in ethanol (B145695), which can lead to a quantitative yield of 4-bromoaniline. chemicalbook.com

Amination of Halogenated Benzenes

The direct formation of the C-N bond through the amination of aryl halides represents a powerful strategy. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. wikipedia.orgyoutube.com This reaction can be applied to the synthesis of 4-bromoaniline from 1,4-dibromobenzene (B42075). The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgnih.gov The choice of ligand is crucial for the reaction's efficiency and scope. libretexts.org Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective. wikipedia.org

Copper-catalyzed amination, such as the Ullmann condensation, provides an alternative to palladium-based systems. Modern developments have led to more efficient copper-catalyzed procedures for the amination of aryl bromides, which can operate under milder conditions. nih.govorganic-chemistry.org These reactions typically involve a copper(I) catalyst, a ligand, and a base.

Novel and Sustainable Synthesis Approaches

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of 4-bromoaniline and its derivatives, emphasizing green chemistry principles and catalytic efficiency.

Catalytic and Green Chemistry Methods

In the context of bromination, greener methods aim to replace hazardous reagents like elemental bromine. One such approach involves the in situ generation of the brominating agent. For instance, a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in an ethanol-water medium can be used to brominate acetanilide. researchgate.netacs.org This method avoids the handling of corrosive liquid bromine.

Another green approach involves photocatalysis. A reported method uses titanium(IV) oxide (TiO₂) as a photocatalyst with oxalic acid under UV irradiation to achieve the bromination of aniline with high para-selectivity and near-quantitative conversion in a PEG-400/water solvent system.

In the realm of catalytic reductions, the use of highly efficient and recyclable catalysts is a key aspect of green chemistry. Iron oxide nanoparticles encapsulated in porous carbon have been shown to be effective for the chemoselective hydrogenation of nitro compounds, offering a sustainable alternative to traditional stoichiometric reducing agents. chemicalbook.com

The use of eco-friendly solvents is another important principle. The N-TBS (tert-butyldimethylsilyl) protection of aniline can be carried out in 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener alternative to THF. chemicalbook.com This protected aniline can then be used in further synthetic steps.

Table 2: Comparison of Green Synthesis Approaches

| Method | Reagents/Catalyst | Solvent | Key Advantage |

|---|---|---|---|

| In-situ Bromination | Ceric ammonium nitrate, KBr | Ethanol/Water | Avoids use of liquid bromine. researchgate.netacs.org |

| Photocatalytic Bromination | TiO₂, Oxalic Acid, UV light | PEG-400/Water | High para-selectivity and conversion. |

| Catalytic Reduction | Iron oxide nanoparticles | Ethanol | Recyclable catalyst, high chemoselectivity. chemicalbook.com |

Chemo- and Regioselective Synthesis Strategies

The development of synthetic methods that offer high chemo- and regioselectivity is crucial for minimizing waste and avoiding complex purification steps. As discussed, the use of protecting groups in the bromination of aniline is a classic example of a regioselective strategy. ambeed.com

Modern catalytic methods have further enhanced selectivity. The Buchwald-Hartwig amination provides excellent chemoselectivity, allowing for the coupling of amines with aryl halides in the presence of various functional groups. wikipedia.orglibretexts.org By carefully selecting the catalyst and reaction conditions, it is possible to selectively aminate one position on a di-halogenated arene. For example, studies on the amination of 1,4-dibromobenzene have been conducted to understand the mechanistic details that govern selectivity. nih.gov

A palladium-catalyzed 1,4-carboamination of bromoarenes has been developed, which proceeds with high regioselectivity to form para-substituted anilines. researchgate.netresearchgate.net This reaction involves the formation of a palladium-carbene intermediate, which leads to the formation of an ipso C-C bond and a para C-N bond.

Furthermore, copper-catalyzed aminations have been shown to exhibit remarkable chemo- and regioselectivity. For instance, the amination of 2-bromobenzoic acids can proceed selectively at the bromine position without affecting the carboxylic acid group. nih.gov This principle of selective C-N bond formation can be extended to other substrates, highlighting the potential for designing highly selective syntheses. The development of new ligands, often guided by computational studies, continues to improve the selectivity and efficiency of these catalytic systems. organic-chemistry.org

Mechanistic Elucidation of Synthetic Transformations

The formation of 4-bromoaniline, the precursor to the hydrochloride salt, is typically achieved via two primary routes: the electrophilic bromination of a protected aniline and the reduction of 4-nitrobromobenzene. The final step involves a straightforward acid-base reaction to form the hydrochloride salt. ualberta.ca

Electrophilic Aromatic Substitution Pathway:

A common and well-established route to 4-bromoaniline involves the electrophilic aromatic substitution of aniline. ketonepharma.com Direct bromination of aniline with bromine water is generally avoided as the high reactivity of the amino (-NH₂) group, an activating, ortho-para directing group, leads to the formation of a 2,4,6-tribromoaniline precipitate. ncert.nic.invedantu.com To achieve the desired mono-substitution at the para position, the reactivity of the amino group must be moderated. chemistryscl.com

This is accomplished by a multi-step pathway involving the protection of the amino group, followed by bromination and subsequent deprotection. doubtnut.comyoutube.comchegg.com

Protection of the Amino Group: Aniline is first reacted with an acylating agent, typically acetic anhydride, to form N-phenylethanamide (acetanilide). youtube.comyoutube.com This reaction converts the highly activating amino group into a less activating N-acetylamino group. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, reducing its availability to the benzene (B151609) ring. youtube.comyoutube.comkhanacademy.org

Electrophilic Bromination: The intermediate, acetanilide, is then subjected to bromination. The N-acetylamino group is still ortho-para directing, but its reduced activating nature and significant steric bulk favor the formation of the para-substituted product, N-(4-bromophenyl)ethanamide (p-bromoacetanilide). youtube.comkhanacademy.org The reaction proceeds via the generation of an electrophilic bromine species which is attacked by the electron-rich aromatic ring. The formation of a Wheland intermediate, or arenium ion, is a key step in this electrophilic substitution. rsc.org

Deprotection (Hydrolysis): The final step in forming the free amine is the hydrolysis of the N-(4-bromophenyl)ethanamide intermediate, typically under acidic conditions (e.g., with aqueous HCl), followed by neutralization. doubtnut.comyoutube.com This removes the acetyl group and regenerates the amino group, yielding 4-bromoaniline. chegg.com

| Step | Reactant | Reagent(s) | Key Intermediate | Product | Reaction Type |

| 1 | Aniline | Acetic Anhydride | - | N-phenylethanamide (Acetanilide) | Acylation |

| 2 | N-phenylethanamide | Bromine, Acetic Acid | Wheland Intermediate | N-(4-bromophenyl)ethanamide | Electrophilic Aromatic Substitution |

| 3 | N-(4-bromophenyl)ethanamide | H⁺/H₂O, then OH⁻ | - | 4-bromoaniline | Hydrolysis |

Table 1: Reaction pathway for the synthesis of 4-bromoaniline via electrophilic substitution.

Reduction Pathway:

Br-C₆H₄-NO₂ + 3H₂ → Br-C₆H₄-NH₂ + 2H₂O

Formation of Benzenamine, 4-bromo-, hydrochloride:

The conversion of the synthesized 4-bromoaniline to its hydrochloride salt is a simple acid-base reaction. Treatment of 4-bromoaniline with hydrochloric acid (HCl) results in the protonation of the basic amino group to form the corresponding anilinium salt, 4-bromoanilinium chloride. ualberta.cakhanacademy.org

Intermediate Characterization:

The identification of intermediates is critical for confirming the reaction pathway. In multi-step syntheses, such as the one starting from aniline, the primary intermediate, N-(4-bromophenyl)ethanamide, can be isolated and characterized. researchgate.net Modern analytical techniques are essential for this characterization. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of the intermediate, while Mass Spectrometry (MS) confirms its molecular weight. numberanalytics.com Infrared (IR) spectroscopy can identify functional groups, such as the N-H and C=O stretches in the amide intermediate. researchgate.net

Kinetic studies provide quantitative insight into reaction rates, the influence of reaction conditions, and the nature of the rate-determining step.

Kinetics of Bromination:

The kinetics of the bromination of aromatic amines have been investigated. rsc.org For the bromination of primary amines, the rate-determining step can change depending on the concentration of bromide ions. rsc.org

At low bromide concentrations, the rate-determining step is the reaction between molecular bromine and the undissociated amine. rsc.org

At higher bromide concentrations, the decomposition of the Wheland intermediate can become partially rate-determining. rsc.org

The reaction rate is also influenced by the acidity of the medium. rsc.org A study on the N-chlorination of substituted anilines, a related reaction, found that the reaction exhibited first-order dependence on the chlorinating agent and a fractional-order dependence on the amine. rsc.org This fractional order suggests a mechanism involving the rapid, reversible formation of a complex, followed by its slow decomposition, which is the rate-limiting step. rsc.org From this kinetic model, the equilibrium constant (K) for complex formation and the rate constant for its decomposition (k₂) can be determined. rsc.org

| Kinetic Parameter | Significance | Method of Determination |

| Reaction Order | Indicates the dependence of the reaction rate on the concentration of each reactant. | Determined by varying the concentration of one reactant while keeping others constant and observing the effect on the initial rate. |

| Rate Constant (k) | A proportionality constant that relates the reaction rate to the concentrations of reactants. | Calculated from the rate law equation once the reaction orders are known. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determined from the Arrhenius equation by measuring the rate constant at different temperatures. |

| Equilibrium Constant (K) | For reversible steps, it is the ratio of the forward and reverse rate constants. | Can be calculated from kinetic data, for example, from plots of 1/k_obs versus 1/[amine] in reactions involving a pre-equilibrium step. rsc.org |

Table 2: Key parameters in kinetic studies of synthesis reactions.

Kinetics of Nitro Group Reduction:

In Depth Spectroscopic and Structural Characterization of Benzenamine, 4 Bromo , Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Benzenamine, 4-bromo-, hydrochloride, various NMR methods, including ¹H, ¹³C, and ¹⁵N NMR, offer precise information about the electronic environment of the nuclei within the molecule.

Proton (¹H) NMR Spectral Analysis

Proton NMR spectroscopy of Benzenamine, 4-bromo-, hydrochloride provides critical data on the arrangement of hydrogen atoms. In the hydrochloride salt, the protonation of the amino group to form an anilinium ion (-NH₃⁺) significantly influences the chemical shifts of the aromatic protons compared to its free base, 4-bromoaniline (B143363). The electron-withdrawing effect of the -NH₃⁺ group deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values).

The aromatic region of the ¹H NMR spectrum typically displays an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom (H-3 and H-5) are chemically equivalent, as are the protons ortho to the -NH₃⁺ group (H-2 and H-6). Due to the magnetic non-equivalence, these protons couple with each other, resulting in two distinct doublet signals. General observations indicate that the aromatic protons in 4-bromoaniline hydrochloride appear in the range of δ 7.4–7.6 ppm. In contrast, the aromatic protons of the free base, 4-bromoaniline, are observed at approximately δ 7.23 ppm and δ 6.55 ppm in CDCl₃. rsc.org The broad signal for the amine protons (-NH₂) in the free base, typically seen around 3.65 ppm, is replaced by a broader signal for the anilinium protons (-NH₃⁺) in the hydrochloride salt, often shifted further downfield.

Table 1: Representative ¹H NMR Spectral Data for 4-Bromoaniline

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to -NH₂) | 6.542 | d | 8.5 |

| Aromatic (ortho to -Br) | 7.214 | d | 8.5 |

| Amine (-NH₂) | 3.35 | s (broad) | N/A |

Note: Data corresponds to the free base, 4-bromoaniline, in CDCl₃. The hydrochloride salt will exhibit downfield shifts for all protons, particularly the aromatic protons adjacent to the -NH₃⁺ group. rsc.orgchemicalbook.com

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum of Benzenamine, 4-bromo-, hydrochloride provides information on the carbon framework of the molecule. Due to the symmetry of the para-substituted ring, four distinct signals are expected in the aromatic region. The carbon atom attached to the bromine (C-4) and the carbon atom attached to the anilinium group (C-1) are readily identifiable. The remaining two signals correspond to the pairs of equivalent carbons (C-2/C-6 and C-3/C-5).

Protonation of the amine group to form the hydrochloride salt causes a downfield shift for C-1 and an upfield shift for C-4 compared to the free base, reflecting changes in the electronic distribution within the aromatic ring. For the free base, 4-bromoaniline, the carbon signals appear at approximately 145.41 ppm (C-NH₂), 132.02 ppm (C-Br), 116.72 ppm, and 110.22 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for 4-Bromoaniline

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C1 (-NH₂) | 145.41 |

| C2/C6 | 116.72 |

| C3/C5 | 132.02 |

| C4 (-Br) | 110.22 |

Note: Data corresponds to the free base, 4-bromoaniline. rsc.orgchemicalbook.com Shifts for the hydrochloride salt will differ due to the electronic effects of the -NH₃⁺ group.

Nitrogen-15 (¹⁵N) NMR Spectral Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that directly probes the nitrogen atom's electronic environment. While less common than ¹H or ¹³C NMR, it offers valuable structural insights. For Benzenamine, 4-bromo-, hydrochloride, the ¹⁵N chemical shift is significantly affected by the protonation state of the nitrogen atom. In the free base, 4-bromoaniline, the nitrogen atom is sp² hybridized with a lone pair of electrons. Upon formation of the hydrochloride salt, the nitrogen becomes sp³ hybridized and bears a positive charge, leading to a substantial upfield shift (to a less negative or more positive ppm value) compared to the free base. This change is a definitive indicator of salt formation. Spectral databases list ¹⁵N NMR data for the parent compound, 4-bromoaniline. spectrabase.comnih.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Benzenamine, 4-bromo-, hydrochloride is characterized by specific absorption bands that confirm the presence of its key functional groups. nih.govnih.gov The spectrum of the hydrochloride salt differs notably from that of the free amine, particularly in the N-H stretching region.

In the spectrum of 4-bromoaniline hydrochloride, the broad absorption bands between 2500 and 3000 cm⁻¹ are characteristic of the stretching vibrations of the anilinium group (-NH₃⁺). These are shifted to lower frequencies compared to the typical N-H stretches of a free amine (usually 3300-3500 cm⁻¹) due to the ionic nature of the group. researchgate.net Other significant absorptions include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and C-N stretching vibrations. The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. chegg.com The out-of-plane C-H bending for a 1,4-disubstituted ring is observed as a strong band around 820 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for Benzenamine, 4-bromo-, hydrochloride

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Anilinium) | 2500-3000 | Broad, strong absorption |

| Aromatic C-H Stretch | ~3100 | Sharp, medium intensity |

| Aromatic C=C Stretch | 1600, 1575, 1480 | Medium to strong bands |

| N-H Bend | ~1500-1550 | Bending vibration of the -NH₃⁺ group |

| C-H Out-of-Plane Bend | ~820 | Strong band, characteristic of 1,4-substitution |

| C-Br Stretch | 500-600 | Weak to medium band in the far-IR |

Note: Data compiled from typical values for aromatic amine hydrochlorides and specific data for related compounds. nist.govchemicalbook.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of Benzenamine, 4-bromo-, hydrochloride would be dominated by the vibrations of the aromatic ring. spectrabase.com Strong signals are expected for the ring breathing modes and the symmetric stretching of the C-C bonds within the benzene ring. The C-Br bond, being a heavy atom single bond, typically gives rise to a strong Raman signal at low frequencies. The symmetric vibrations of the para-substituted phenyl ring are often more intense in the Raman spectrum than in the IR spectrum, making Raman a valuable tool for confirming the substitution pattern. Spectral databases confirm the availability of Raman spectra for this compound. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry serves as a critical tool for the determination of the molecular weight and elemental composition of Benzenamine, 4-bromo-, hydrochloride. The choice of ionization and separation technique is paramount and depends on the compound's physicochemical properties, such as volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of Benzenamine, 4-bromo-, hydrochloride by GC-MS is challenging due to the salt's non-volatile nature. The technique is, however, extensively applied to its volatile free base, 4-bromoaniline. iucr.orgnsf.gov In practice, the hydrochloride salt is typically converted to the free aniline (B41778) derivative before injection or analyzed using a system that promotes in-situ conversion.

The electron ionization (EI) mass spectrum of 4-bromoaniline is characterized by a distinctive molecular ion peak pattern resulting from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. researchgate.net This results in two peaks of almost equal intensity at m/z 171 and 173, corresponding to [C₆H₆⁷⁹BrN]⁺ and [C₆H₆⁸¹BrN]⁺. researchgate.netresearchgate.net The base peak in the spectrum is often the molecular ion peak. nih.gov A significant fragment ion is observed at m/z 92, which corresponds to the loss of the bromine atom. researchgate.net Another notable fragment is seen at m/z 65, arising from the loss of HCN from the m/z 92 fragment. researchgate.net

Table 1: Prominent Peaks in the GC-MS Spectrum of 4-Bromoaniline

| m/z Value | Proposed Fragment | Isotope Contribution |

| 173 | [C₆H₆⁸¹BrN]⁺ (Molecular Ion) | ⁸¹Br |

| 171 | [C₆H₆⁷⁹BrN]⁺ (Molecular Ion) | ⁷⁹Br |

| 92 | [C₆H₆N]⁺ | - |

| 65 | [C₅H₅]⁺ | - |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for the analysis of polar and non-volatile compounds like Benzenamine, 4-bromo-, hydrochloride. nih.gov This soft ionization technique allows the compound to be analyzed directly in solution, typically bypassing the need for derivatization.

In positive-ion ESI-MS, the analyte is expected to be detected as the protonated molecule of the free base, [4-bromoaniline+H]⁺. This gives rise to a characteristic isotopic doublet at m/z 172 ([C₆H₆⁷⁹BrN+H]⁺) and m/z 174 ([C₆H₆⁸¹BrN+H]⁺). The chloride ion is generally not observed in the positive ion spectrum. Studies on related halogenated compounds have utilized ESI-MS, often coupled with liquid chromatography (LC-MS), to detect and identify metabolites in complex biological matrices, demonstrating the technique's sensitivity and specificity. iucr.orgmdpi.com For instance, in studies of 4-bromoaniline metabolites, negative-ion ESI was used to detect various conjugated species. mdpi.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Hyphenated Techniques

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful elemental analysis technique. While not typically used for direct molecular analysis, its high sensitivity for specific elements makes it invaluable when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).

The hyphenated technique, HPLC-ICP-MS, has been effectively used for the analysis of 4-bromoaniline and its metabolites. In this setup, the ICP-MS acts as a highly selective and sensitive bromine detector by continuously monitoring the bromine isotopes (m/z 79 and 81). iucr.orgmdpi.com This approach allows for the quantitative profiling of all bromine-containing species in a complex mixture, such as urine, following administration of the parent compound. Research has shown that this method can detect and quantify numerous metabolites of 4-bromoaniline, even without the need for radiolabeling. iucr.org

Table 2: Application of HPLC-ICP-MS in 4-Bromoaniline Analysis

| Parameter | Description | Reference |

| Technique | High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) | |

| Target Element | Bromine (isotopes ⁷⁹Br and ⁸¹Br) | iucr.org |

| Application | Profiling and quantification of 4-bromoaniline and its metabolites in biological fluids. | |

| Key Finding | Enabled the detection of at least 16 different metabolites in rat urine samples. |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study of p-bromoanilinium chloride has been reported, providing precise structural data. The compound crystallizes in the monoclinic system in the P 1 2₁/c 1 space group. The analysis confirms the ionic nature of the compound, consisting of a 4-bromoanilinium cation ([BrC₆H₄NH₃]⁺) and a chloride anion (Cl⁻). The crystal structure determination yielded a low residual factor (R factor) of 0.030, indicating a high-quality structural refinement.

Table 3: Crystallographic Data for Benzenamine, 4-bromo-, hydrochloride

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P 1 2₁/c 1 | |

| Unit Cell Dimensions | ||

| a | 8.629 Å | |

| b | 9.784 Å | |

| c | 9.863 Å | |

| α | 90 ° | |

| β | 105.61 ° | |

| γ | 90 ° | |

| Volume (V) | 799.8 ų | |

| Z (Formula units/unit cell) | 4 | |

| R-factor | 0.030 |

Crystal Packing and Intermolecular Interactions

The crystal packing of Benzenamine, 4-bromo-, hydrochloride is primarily governed by strong hydrogen bonds between the anilinium cations and the chloride anions. iucr.org The ammonium (B1175870) group (-NH₃⁺) of the cation acts as a hydrogen bond donor, forming multiple N-H···Cl interactions with the surrounding chloride ions. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like Benzenamine, 4-bromo-, hydrochloride, UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving the π-electron system of the benzene ring.

The UV-Vis spectrum of Benzenamine, 4-bromo-, hydrochloride is influenced by the electronic structure of the molecule, which includes the benzene ring, the bromine atom, and the protonated amino group (-NH3+). The protonation of the amino group has a significant effect on the spectral characteristics when compared to its free base, 4-bromoaniline.

In the case of 4-bromoaniline, the lone pair of electrons on the nitrogen atom can participate in resonance with the π-system of the benzene ring. This extended conjugation typically results in two primary absorption bands. For 4-bromoaniline in an alcohol solvent, these bands are observed at approximately 245 nm and 296.5 nm. nih.gov The band at the longer wavelength is characteristic of the n→π* transition involving the nitrogen lone pair.

However, in Benzenamine, 4-bromo-, hydrochloride, the amino group is protonated to form the anilinium ion. This protonation ties up the lone pair of electrons on the nitrogen atom, preventing its delocalization into the aromatic ring. Consequently, the electronic structure resembles that of a substituted benzene rather than an aniline derivative. This change leads to the disappearance of the longer-wavelength absorption band and a shift in the primary band. Research findings indicate that Benzenamine, 4-bromo-, hydrochloride exhibits a maximum absorption (λₘₐₓ) at 254 nm. This absorption is attributed to the π→π* electronic transitions within the bromobenzene-like chromophore.

The spectral data for Benzenamine, 4-bromo-, hydrochloride and its parent compound are summarized below.

UV-Vis Spectral Data

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |

| Benzenamine, 4-bromo-, hydrochloride | N/A | 254 | N/A | |

| 4-Bromoaniline | Alcohol | 245 | 4.12 | nih.gov |

| 4-Bromoaniline | Alcohol | 296.5 | 3.20 | nih.gov |

Computational and Theoretical Chemistry of Benzenamine, 4 Bromo , Hydrochloride

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules. Such studies on derivatives of anilinium, like the closely related 4-bromoanilinium perchlorate, reveal key electronic and structural properties. researchgate.net For instance, calculations can determine the distribution of electron density, molecular geometry, and various electronic properties that govern the compound's behavior. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.govyoutube.com

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO-LUMO gap can be correlated with the electronic excitation energy and indicates the wavelengths of light a compound can absorb. schrodinger.com For molecules with extended π-systems, this gap can become small enough to absorb light in the visible spectrum. libretexts.org

In a study on the analogous compound 4-bromoanilinium perchlorate, DFT calculations were used to determine the energies of the frontier orbitals. researchgate.net This analysis is fundamental for predicting how the molecule will interact with other chemical species. researchgate.net The energy gap reflects the chemical activity of the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a 4-Bromoanilinium Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.43 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 6.18 |

Data derived from studies on 4-bromoanilinium perchlorate, a close analogue of Benzenamine, 4-bromo-, hydrochloride. researchgate.net

Quantum chemical calculations allow for the prediction of a molecule's reactivity through various descriptors derived from its electronic structure. A small HOMO-LUMO gap is indicative of higher chemical reactivity and lower kinetic stability. youtube.com Furthermore, properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀) can be calculated to understand the molecule's response to an external electric field and its potential for non-linear optical (NLO) applications. researchgate.net

For the related compound 4-bromoanilinium perchlorate, DFT calculations have yielded specific values for these properties, which provide a strong indication of the behavior expected for Benzenamine, 4-bromo-, hydrochloride. researchgate.net These parameters are crucial for designing molecules with specific electronic or optical properties for use in materials science.

Table 2: Calculated Electronic Properties for a 4-Bromoanilinium Derivative

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 13.5028 D |

| Polarizability (α) | 20.504 x 10-24 esu |

| First-Order Hyperpolarizability (β₀) | 2.1218 x 10-30 esu |

Data derived from studies on 4-bromoanilinium perchlorate. researchgate.net

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations offer a view of a molecule's behavior over time. nih.govnih.gov MD simulations can be used for conformational analysis, exploring how a molecule like Benzenamine, 4-bromo-, hydrochloride, might flex, rotate, and interact with its environment, such as a solvent. wiley.com

The starting point for such a simulation is often an experimentally determined structure, such as one from single-crystal X-ray diffraction. For p-bromoanilinium chloride, crystallographic data reveals its solid-state conformation and packing. nih.gov In the crystal, the molecule exists as a 4-bromophenyl)azanium cation and a chloride anion. nih.gov

An MD simulation would typically place the molecule in a simulated box of solvent molecules and calculate the forces between all atoms over a series of small time steps. nih.gov This allows for the observation of conformational changes, such as the rotation around the C-N bond and the interactions of the anilinium group with the solvent and the chloride counter-ion. Such simulations are invaluable for understanding the dynamic behavior that influences the compound's properties in solution.

Table 3: Crystallographic Data for p-Bromoanilinium chloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 8.629 |

| b (Å) | 9.784 |

| c (Å) | 9.863 |

| β (°) | 105.61 |

| Z | 4 |

Data from the Crystallography Open Database. nih.gov

Molecular Modeling and Docking Studies in Chemical Research

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecule, such as a protein or DNA. nih.govresearchgate.net This method is instrumental in drug design and chemical biology for identifying potential binding sites and evaluating the binding affinity of a ligand. nih.govnih.gov

Derivatives of bromoaniline are frequently used as scaffolds or building blocks in the synthesis of biologically active compounds. researchgate.net For example, molecular docking studies have been performed on bromoaniline derivatives to investigate their potential as inhibitors of targets like the Hsp90 chaperone, which is relevant in cancer therapy. researchgate.net In such studies, the bromoaniline derivative is computationally placed into the active site of the protein, and its binding orientation and energy are calculated. researchgate.net

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govmdpi.com While specific docking studies for Benzenamine, 4-bromo-, hydrochloride may not be widely published, its structure serves as a valuable starting point for the rational design of more complex molecules intended for biological targets. The insights gained from docking can guide the synthesis of novel compounds with improved activity and selectivity. researchgate.net

Chemical Reactivity and Advanced Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

The amino group in 4-bromoaniline (B143363) is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, since the para position is already occupied by a bromine atom, electrophilic substitution primarily occurs at the positions ortho to the amino group (positions 2 and 6).

Direct nitration of aniline (B41778) and its derivatives can lead to oxidation and the formation of tarry by-products. ncert.nic.in Furthermore, in strongly acidic media, the aniline is protonated to form the anilinium ion, which is a meta-directing group. ncert.nic.in To overcome these issues and control the reaction, the amino group is often protected by acetylation. ncert.nic.ingraduateway.com The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to prevent over-reaction and oxidation. graduateway.comproquest.com

For instance, the nitration of p-bromoacetanilide, derived from 4-bromoaniline, with a mixture of concentrated nitric acid and sulfuric acid, yields 4-bromo-2-nitroacetanilide. proquest.com Subsequent hydrolysis of the acetamido group affords 4-bromo-2-nitroaniline. proquest.com

| Starting Material | Reagents | Product | Reference |

| p-Bromoacetanilide | Conc. HNO₃, Conc. H₂SO₄ | 4-Bromo-2-nitroacetanilide | proquest.com |

| 4-Bromo-2-nitroacetanilide | H₂O, Conc. HCl | 4-Bromo-2-nitroaniline | proquest.com |

Nucleophilic Substitution and Coupling Reactions

The bromine atom on the aromatic ring of 4-bromoaniline hydrochloride is susceptible to replacement through various nucleophilic substitution and cross-coupling reactions, many of which are catalyzed by transition metals like palladium and copper. These reactions are fundamental for constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. 4-Bromoaniline can be coupled with a variety of aryl boronic acids to synthesize substituted biphenyl (B1667301) derivatives. researchgate.netnih.gov Research has demonstrated that even with electron-rich or sterically hindered aryl boronic acids, the reaction can proceed with excellent yields. researchgate.net For example, the reaction of 4-bromoaniline with phenylboronic acid, catalyzed by a palladium complex, yields 4-aminobiphenyl. The reaction is often carried out in aqueous media, highlighting its utility in green chemistry. acs.org

Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes. wikipedia.orgorganic-chemistry.org 4-Bromoaniline can participate in this reaction to form substituted styrenes or other vinylated anilines. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. wikipedia.orgthieme-connect.de

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org While 4-bromoaniline itself is an amine, its bromo-substituent can react with other primary or secondary amines in a Buchwald-Hartwig reaction to produce more complex diarylamines or N-aryl alkylamines. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com

Ullmann Condensation: This copper-catalyzed reaction is used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction often requires harsh conditions, but modern protocols have been developed that use soluble copper catalysts and milder conditions. wikipedia.orgresearchgate.net For example, 4-bromoaniline can be coupled with phenols to form diaryl ethers or with other amines to form diarylamines.

| Reaction Name | Catalyst | Coupling Partner | Product Type | Reference |

| Suzuki-Miyaura Coupling | Palladium | Arylboronic acid | Biaryl | researchgate.netnih.gov |

| Heck Reaction | Palladium | Alkene | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium | Amine | Aryl Amine | wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Copper | Phenol/Amine | Diaryl Ether/Amine | wikipedia.orgorganic-chemistry.org |

Diazotization Reactions and Synthetic Utility of Diazonium Salts

The primary aromatic amine functionality of 4-bromoaniline allows for its conversion into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating an acidic solution of 4-bromoaniline with sodium nitrite (B80452) at low temperatures (0–5 °C). The resulting 4-bromobenzenediazonium (B8398784) salt is a highly versatile intermediate in organic synthesis. chemguide.co.uk

The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas), which can be displaced by a wide variety of nucleophiles. chemguide.co.ukmasterorganicchemistry.com This provides a powerful method for introducing a range of functional groups onto the aromatic ring that are often difficult to install directly.

Sandmeyer Reaction: This is a classic set of reactions where the diazonium group is replaced by a halide (Cl, Br) or a cyanide group using a copper(I) salt as a catalyst. masterorganicchemistry.comwikipedia.orgbyjus.com For example, treating 4-bromobenzenediazonium chloride with copper(I) chloride would yield 1-bromo-4-chlorobenzene.

Schiemann Reaction: To introduce a fluorine atom, the diazonium salt is typically treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. Gentle heating of this salt then produces the corresponding aryl fluoride, in this case, 1-bromo-4-fluorobenzene. masterorganicchemistry.com

Other Substitution Reactions: The diazonium group can also be replaced by an iodide ion by treatment with potassium iodide, a hydroxyl group by warming the aqueous solution, or a hydrogen atom by reaction with hypophosphorous acid (H₃PO₂). ncert.nic.inmasterorganicchemistry.com

| Reaction Name | Reagent(s) | Product | Reference |

| Sandmeyer (Chlorination) | CuCl | 1-Bromo-4-chlorobenzene | masterorganicchemistry.comwikipedia.org |

| Sandmeyer (Cyanation) | CuCN | 4-Bromobenzonitrile | masterorganicchemistry.com |

| Schiemann Reaction | 1. HBF₄, 2. Heat | 1-Bromo-4-fluorobenzene | masterorganicchemistry.com |

| Iodination | KI | 1-Bromo-4-iodobenzene | ncert.nic.inwikipedia.org |

| Hydroxylation | H₂O, Heat | 4-Bromophenol | chemguide.co.uk |

| Reduction | H₃PO₂ | Bromobenzene | masterorganicchemistry.com |

Name Reactions and their Mechanisms

Beyond the fundamental reactions, 4-bromoaniline and its derivatives are key substrates in several important named reactions.

Gomberg-Bachmann Reaction: This reaction provides a method for synthesizing biaryl compounds from diazonium salts. dbpedia.orgwikiwand.comwikipedia.org In a typical procedure, 4-bromoaniline is diazotized and then reacted with an aromatic compound, such as benzene (B151609), in the presence of a base. wikiwand.comwikipedia.org The reaction proceeds through an aryl radical intermediate to form p-bromobiphenyl. wikipedia.org While the scope is broad, yields can sometimes be low due to side reactions. dbpedia.orgwikipedia.org

Sugasawa Reaction: The Sugasawa reaction is a method for the ortho-acylation of anilines and other electron-rich aromatic compounds. While direct examples with 4-bromoaniline hydrochloride are less common in general literature, the principles of the reaction involve the use of a Lewis acid and a nitrile to direct acylation to the ortho position of the amino group.

Functionalization and Derivatization Strategies

The amino group of 4-bromoaniline provides a reactive handle for a variety of functionalization and derivatization reactions, allowing for the synthesis of a wide array of more complex molecules.

Amidation and Acylation Reactions

The primary amino group of 4-bromoaniline readily undergoes acylation with acid chlorides or anhydrides to form amides. ncert.nic.in This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl produced. ncert.nic.in A common example is the reaction of 4-bromoaniline with acetic anhydride (B1165640) or acetyl chloride to produce N-(4-bromophenyl)acetamide. nih.govprepchem.com This transformation is not only a means of synthesizing amides but is also frequently used as a protecting strategy for the amino group, as discussed in the context of electrophilic aromatic substitution. graduateway.com

| Acylating Agent | Base (optional) | Product | Reference |

| Acetic Anhydride | - | N-(4-bromophenyl)acetamide | nih.gov |

| Acetyl Chloride | Pyridine | N-(4-bromophenyl)acetamide | prepchem.com |

| Benzoyl Chloride | Pyridine | N-(4-bromophenyl)benzamide | ncert.nic.in |

Alkylation and Arylation Reactions

The nitrogen atom of 4-bromoaniline can be alkylated or arylated to form secondary or tertiary amines.

N-Alkylation: Direct alkylation of 4-bromoaniline with alkyl halides can occur, but it is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. ncert.nic.in Reductive amination, where 4-bromoaniline is reacted with an aldehyde or ketone in the presence of a reducing agent, is often a more effective method for controlled N-alkylation.

N-Arylation: The formation of a new nitrogen-aryl bond can be achieved through cross-coupling reactions. The Buchwald-Hartwig amination, as previously mentioned, is a premier method for this transformation, allowing the coupling of 4-bromoaniline with various aryl halides or triflates. wikipedia.orgorganic-chemistry.org Similarly, the Ullmann condensation can be employed to arylate the amino group of 4-bromoaniline. wikipedia.org

Schiff Base Formation

Benzenamine, 4-bromo-, hydrochloride, serves as a crucial starting material for the synthesis of Schiff bases, also known as imines. The reaction involves the condensation of the primary amino group of 4-bromoaniline with an aldehyde or a ketone. Due to the hydrochloride form, the amino group is protonated as an anilinium ion. Therefore, the reaction typically requires the presence of a base to deprotonate the anilinium salt, liberating the free amine which can then act as a nucleophile. The general mechanism proceeds in two main stages: nucleophilic addition of the 4-bromoaniline to the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate, followed by the acid-catalyzed dehydration of the hemiaminal to yield the final Schiff base and a water molecule. researchgate.netyoutube.com

Detailed research has demonstrated the synthesis of various Schiff bases using 4-bromoaniline. For instance, fluorescent active Schiff base chemosensors have been developed by coupling 4-bromoaniline with salicylaldehyde (B1680747) or 5-bromo salicylaldehyde. nih.govacs.org Another study reports the synthesis of a Schiff base ligand through the condensation of 4-bromoaniline and acetophenone, yielding an olive-colored ligand with a 72.61% yield. ketonepharma.com

The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline was achieved by reacting 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde in ethanol (B145695) with a few drops of glacial acetic acid, resulting in an excellent yield of 94%. researchgate.net These examples underscore the utility of 4-bromoaniline in creating diverse Schiff bases, which are important intermediates and products in various chemical fields, including the development of metal complexes and materials with specific optical properties. nih.govacs.org

Table 1: Examples of Schiff Base Synthesis from 4-Bromoaniline Derivatives

| Amine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoaniline | Acetophenone | Ethanol | N-(1-phenylethylidene)-4-bromoaniline | 72.61 | ketonepharma.com |

| 4-Bromo-2-methylaniline | 3-Bromothiophene-2-carbaldehyde | Glacial Acetic Acid/Ethanol | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94 | researchgate.net |

| 4-Bromoaniline | Salicylaldehyde | Not specified | (E)-2-(((4-bromophenyl)imino)methyl)phenol | Not specified | nih.govacs.org |

| 4-Bromoaniline | 5-Bromo salicylaldehyde | Not specified | (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol | Not specified | nih.govacs.org |

Role in Catalytic Systems and Processes

Benzenamine, 4-bromo-, hydrochloride, and its free base, 4-bromoaniline, play a significant role in various catalytic systems, primarily as a versatile substrate for important carbon-carbon and carbon-nitrogen bond-forming reactions. Its applications are crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ketonepharma.comchemicalbook.com

Heck Cross-Coupling Reactions: 4-Bromoaniline serves as an aryl halide substrate in the palladium-catalyzed Heck reaction. chemicalbook.com This reaction couples the aryl halide with an alkene to form a substituted alkene. For instance, palladium nanocrystals supported on covalent organic frameworks (COFs) have been shown to efficiently catalyze the Heck cross-coupling of 4-bromoaniline with vinyl derivatives. chemicalbook.com The reaction conditions for Heck couplings can vary, but often involve a palladium catalyst like Pd(OAc)₂, a base such as K₂CO₃, and a suitable solvent system, which can include aqueous media. nih.gov The use of N-heterocyclic carbene (NHC) ligands with palladium complexes has been a significant development, allowing for reactions at lower temperatures. nih.govmdpi.com

Suzuki Cross-Coupling Reactions: Schiff bases derived from 4-bromoaniline are utilized in palladium-catalyzed Suzuki cross-coupling reactions. In one study, a Schiff base, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, was coupled with various aryl boronic acids in the presence of a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base at 90 °C. researchgate.net This demonstrates a two-step synthetic route where 4-bromoaniline is first used to form a Schiff base, which then undergoes a catalytic coupling reaction.

Mannich Reaction: 4-Bromoaniline is also employed as the amine component in the three-component Mannich reaction. chemicalbook.com This reaction involves the aminoalkylation of a carbon acid, typically a ketone, with an aldehyde and an amine. A notable example is the condensation of an aromatic aldehyde, an alkyl (hetero)aryl ketone, and 4-bromoaniline, catalyzed by camphor-10-sulfonic acid under solvent-free conditions. chemicalbook.com The resulting β-amino ketone contains a bromine substituent, which is advantageous for further chemical modifications. chemicalbook.com The Mannich reaction is a fundamental tool for synthesizing nitrogen-containing compounds. wikipedia.orgbyjus.com

Precursor to Catalysts: Beyond its role as a substrate, derivatives of 4-bromoaniline can act as ligands in the formation of catalytically active metal complexes. Schiff bases synthesized from 4-bromoaniline can coordinate with metal ions to form complexes that have applications in catalysis. nih.govacs.org

Table 2: Catalytic Reactions Involving 4-Bromoaniline and its Derivatives

| Reaction Type | Substrate(s) | Catalyst System | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Heck Coupling | 4-Bromoaniline, Vinyl derivatives | Pd NCs@COFs | Not specified | Substituted alkenes | Not specified | chemicalbook.com |

| Heck Coupling | Aryl bromides, Styrene | 1% Pd(OAc)₂, 2% Tetrahydropyrimidinium salt, K₂CO₃ | DMF/H₂O (1:1), 80°C, 4h | Stilbene derivatives | Good yields | nih.gov |

| Suzuki Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Aryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 90°C | Mono- and di-substituted products | 31-46 | researchgate.net |

| Mannich Reaction | Aromatic aldehyde, Alkyl (hetero)aryl ketone, 4-Bromoaniline | Camphor-10-sulfonic acid | Solvent-free | β-amino ketone | Not specified | chemicalbook.com |

| Mannich Reaction | Aldehydes, Ketones, Amines | SBA-15-Ph-PrSO₃H | Water, Room temp. | β-amino ketones | Good to excellent | rsc.org |

Advanced Analytical Methodologies for Research Scale Quantification and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds like Benzenamine, 4-bromo-, hydrochloride. Its versatility, robustness, and high-resolution capabilities make it ideal for both quantification and impurity profiling. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

Research has demonstrated the use of RP-HPLC for analyzing 4-bromoaniline (B143363) and its metabolites, which is directly applicable to its hydrochloride salt. researchgate.net A simple RP-HPLC method can effectively separate 4-bromoaniline using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For enhanced detection and structural elucidation of impurities, HPLC is often coupled with advanced detectors, most notably mass spectrometry (MS).

The coupling of HPLC with time-of-flight mass spectrometry (HPLC-TOF-MS/MS) has been utilized to investigate the metabolic fate of 4-bromoaniline. nih.gov This powerful combination allows for the detection and characterization of numerous metabolites and potential impurities based on their accurate mass and fragmentation patterns. The distinct isotopic signature of the bromine atom in the molecule aids in the selective identification of compound-related substances. nih.gov Similarly, HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been used to specifically detect and profile bromine-containing metabolites in biological matrices like urine and bile, showcasing the technique's elemental specificity and quantitative power. researchgate.netchemicalbook.com

The development of a validated HPLC method for impurity analysis involves several key parameters, including linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ), as guided by the International Conference on Harmonisation (ICH). iosrjournals.orgmdpi.com

Table 1: Exemplary HPLC Conditions for the Analysis of 4-Bromoaniline

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) sielc.com | Reversed-Phase C18 researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com | Acetonitrile, Water with 0.05% Trifluoroacetic Acid mdpi.com |

| Detection | UV sielc.com | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) researchgate.net |

| Application | Quantification of 4-Bromoaniline sielc.com | Metabolite Profiling and Quantification researchgate.net |

This table is interactive. Click on the headers to sort.

Gas Chromatography (GC)

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. While Benzenamine, 4-bromo-, hydrochloride itself is a non-volatile salt, analysis is typically performed on the free base, 4-bromoaniline, or after derivatization. GC is particularly well-suited for purity assessment and identifying volatile or semi-volatile impurities. merckmillipore.commerckmillipore.comthermofisher.comsigmaaldrich.com

GC analysis often employs a capillary column, such as a DB-1 (100% dimethyl polysiloxane), and a sensitive detector. pensoft.net The Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range, while the Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing compounds like anilines, minimizing false positives. epa.gov For unambiguous identification of impurities, GC is coupled with Mass Spectrometry (GC-MS). epa.govnih.govspectrabase.com This hyphenated technique provides structural information based on the mass spectrum of each separated component, allowing for confident peak identification by comparing the obtained spectra with reference library spectra. epa.govspectrabase.com

In some applications, derivatization is employed to improve the chromatographic properties of aniline (B41778) compounds. For instance, reaction with acetic anhydride (B1165640) followed by trifluoroacetic anhydride can produce diacyl derivatives that are readily resolved by GC. nih.gov This approach enhances specificity and sensitivity, particularly when analyzing complex mixtures. nih.gov

Table 2: GC Method Parameters for Aniline Derivative Analysis

| Parameter | EPA Method 8131 (Modified) | General Purity Analysis |

|---|---|---|

| Column | Fused-silica capillary with chemically bonded methylpolysiloxane or methyl-phenylpolysiloxane | DB-1 (30 m x 0.53 mm, 5.0 µm) pensoft.net |

| Carrier Gas | Helium or Nitrogen epa.gov | Nitrogen pensoft.net |

| Injector Temperature | 200-250 °C epa.gov | 200 °C pensoft.net |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) epa.gov | Flame Ionization Detector (FID) pensoft.net |

| Detector Temperature | 300 °C (NPD) epa.gov | 230 °C pensoft.net |

| Application | Analysis of aniline derivatives in environmental samples epa.gov | Quantification of genotoxic impurities pensoft.net |

This table is interactive. Click on the headers to sort.

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods are classical analytical techniques that can offer a simple, rapid, and cost-effective means for the quantification of specific compounds. These methods are typically based on a chemical reaction that produces a colored product, where the intensity of the color, measured by a spectrophotometer at a specific wavelength, is proportional to the concentration of the analyte.

While direct spectrophotometric methods for Benzenamine, 4-bromo-, hydrochloride are not commonly reported, its chemical properties lend themselves to indirect determination via color-forming reactions. For example, a sensitive spectrophotometric method was developed for the determination of chlorpromazine (B137089) hydrochloride based on its oxidative coupling reaction with p-bromoaniline in the presence of ammonium (B1175870) ceric sulphate as an oxidizing agent. rdd.edu.iq This reaction produces a stable, water-soluble violet-colored product that exhibits maximum absorbance at 553 nm. rdd.edu.iq The principle of this reaction could potentially be adapted for the quantification of p-bromoaniline itself or for other substances that react with it in a stoichiometric manner.

The general procedure for such a method involves reacting a known amount of the sample with the coupling agent (p-bromoaniline) and an oxidizing agent under optimized conditions (e.g., pH, temperature, reaction time). A calibration curve is constructed by measuring the absorbance of a series of standard solutions, and the concentration of the unknown sample is determined by interpolation from this curve. rdd.edu.iq

Table 3: Findings from a Spectrophotometric Method Involving p-Bromoaniline

| Parameter | Finding |

|---|---|

| Reagents | p-Bromoaniline, Ammonium Ceric Sulphate Dihydrate, Chlorpromazine Hydrochloride rdd.edu.iq |

| Reaction Type | Oxidative Coupling rdd.edu.iq |

| Colored Product | Violet, water-soluble rdd.edu.iq |

| Maximum Absorbance (λmax) | 553 nm rdd.edu.iq |

| Linear Range (for CPZH) | 2.5 - 30 µg/ml rdd.edu.iq |

| Application | Quantification of Chlorpromazine Hydrochloride in pharmaceutical formulations rdd.edu.iq |

This table is interactive. Click on the headers to sort.

Environmental Chemical Studies: Fate and Degradation

Sorption and Mobility in Environmental Matrices

The mobility of 4-bromoaniline (B143363) in the environment is largely governed by its sorption to soil and sediment particles. Sorption, the process of a chemical binding to a solid surface, can limit its transport through the soil profile and into groundwater. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the potential for a substance to be adsorbed by soil and sediment.

Research has determined Koc values for 4-bromoaniline to be 91 and 218. nih.gov According to standard classification schemes, these values suggest that 4-bromoaniline is expected to have high to moderate mobility in soil. nih.gov However, the chemical nature of anilines, specifically the high reactivity of the aromatic amino group, suggests they can bind strongly to the humic or organic matter components of soil. nih.gov This binding can significantly reduce the compound's actual mobility in many soil types. nih.gov

Further studies have shown that the presence of dissolved organic carbon, for instance from peat or tannic acid, can increase the adsorption of 4-bromoaniline to soil. nih.gov The pKa of 4-bromoaniline is 3.86, indicating it is a weak base. nih.gov This property means that in most environmental pH ranges, it will primarily exist in its non-ionized form, which influences its sorption behavior. nih.gov

| Parameter | Value | Mobility Potential | Source |

|---|---|---|---|

| Koc | 91 | High | nih.gov |

| Koc | 218 | Moderate | nih.gov |

| Koc | 217.9 | Moderate | nih.gov |

Photodegradation Pathways

Photodegradation, the breakdown of compounds by light, is a potential environmental fate pathway for 4-bromoaniline, particularly on soil surfaces exposed to sunlight. nih.gov In aqueous environments, the process is often mediated by reactive oxygen species (ROS) generated during photocatalysis. mdpi.comnih.gov When a semiconductor material like titanium dioxide (TiO2) is irradiated by UV light, it generates electron-hole pairs. mdpi.com These charge carriers react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.comnih.gov

These radicals can attack the 4-bromoaniline molecule, leading to its degradation. For the related compound 4-chloroaniline (B138754), studies have proposed several degradation routes initiated by hydroxyl radical attack. researchgate.net These pathways likely include:

Hydroxylation: The addition of •OH radicals to the aromatic ring, which can lead to the formation of hydroxylated intermediates. researchgate.net

Dehalogenation: The removal of the bromine atom from the benzene (B151609) ring.

Oxidation of the Amino Group: The amino group can be oxidized, leading to the formation of various intermediates. researchgate.net

The degradation of halogenated anilines can proceed through the formation of intermediates like chlorocatechols (in the case of chloroanilines), which are then subject to ring cleavage. frontiersin.org The ultimate end products of complete mineralization are carbon dioxide, water, and inorganic halides and nitrates.

Biodegradation Mechanisms and Environmental Transformation

Biodegradation is a significant process for the transformation of 4-bromoaniline in the environment. Studies have shown that it can be degraded by microorganisms in both soil and water, although the rate can vary depending on environmental conditions and the presence of acclimated microbial populations. nih.gov

In aerobic conditions, such as in river water, 4-bromoaniline has been observed to degrade relatively quickly. One study using water from the Elbe River found a mean degradation rate of 0.67 per hour, which corresponds to a half-life of about one hour. nih.gov In contrast, the half-life in control samples was 99 hours, indicating the importance of microbial activity. nih.gov The breakdown of halogenated anilines like 4-chloroaniline by bacteria such as Acinetobacter baumannii and Pseudomonas putida often occurs via a modified ortho-cleavage pathway, where the compound is first converted to a chlorocatechol intermediate. frontiersin.orgnih.gov

Under anaerobic conditions, such as in certain sediments, the biodegradation of 4-bromoaniline is significantly slower. In tests using estuarine sediment, an anaerobic degradation rate of 0.00557 per day was observed, translating to a much longer half-life of 124.4 days. nih.gov

4-bromoaniline is also recognized as an environmental transformation product of the herbicide Metobromuron. nih.gov Furthermore, microorganisms have been shown to metabolize p-bromoaniline into p-bromoacetanilide. nih.gov

| Environmental Matrix | Condition | Half-life | Source |

|---|---|---|---|

| Elbe River Water | Aerobic | ~1 hour (0.04 days) | nih.gov |

| Estuarine Sediment | Anaerobic | 124.4 days | nih.gov |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.